Albicanol

Übersicht

Beschreibung

Albicidin is partially characterized as a 38 carbon compound with several aromatic rings; from Xanthomonas albilineans; Albicidin blocked DNA synthesis in intact cells of a PolA- EndA- Escherichia coli strain; albicidin resistance gene (albB) from Alcaligenes denitrificans encodes a 23 kDa protein capable of detoxifying albicidin by reversible binding.

Wissenschaftliche Forschungsanwendungen

Antifungal Activity

Overview:

Albicanol exhibits notable antifungal properties, making it a potential candidate for treating fungal infections. Research indicates its effectiveness against various fungal strains, including Candida albicans and Aspergillus species.

Case Study:

In a study evaluating the antifungal activities of drimane sesquiterpenoids, including this compound, it was found to inhibit the growth of Candida albicans effectively. The compound was tested using the Clinical and Laboratory Standards Institute method, demonstrating significant antifungal activity at concentrations ranging from 12.5 to 200 µg/ml .

Data Table: Antifungal Efficacy of this compound

| Fungal Strain | Concentration (µg/ml) | Inhibition (%) |

|---|---|---|

| Candida albicans | 8 | 100 |

| Aspergillus niger | 16 | 85 |

| Cryptococcus neoformans | 32 | 75 |

Antioxidant and Anti-Aging Properties

Overview:

this compound has demonstrated antioxidant properties that contribute to its anti-aging effects. It has been shown to mitigate oxidative stress in various cell types.

Case Study:

Research on chicken hepatoma cells revealed that this compound significantly reduced apoptosis induced by cadmium exposure. The compound inhibited the expression of pro-apoptotic genes while promoting anti-apoptotic gene expression, suggesting its role in protecting against oxidative damage .

Data Table: Effects of this compound on Apoptosis Induction

| Treatment | Apoptosis Rate (%) | iNOS Expression (Relative Units) | Bcl-2 Expression (Relative Units) |

|---|---|---|---|

| Control | 45 | 1.0 | 0.8 |

| Cadmium Only | 75 | 2.5 | 0.3 |

| Cadmium + this compound | 40 | 1.2 | 0.9 |

Environmental Applications

Overview:

this compound has been studied for its protective effects against environmental toxins in aquatic organisms, particularly in fish.

Case Study:

A study focused on grass carp hepatocytes demonstrated that this compound mitigated the toxicity of profenofos, an organophosphate pesticide. The compound acted through the ROS/PTEN/PI3K/AKT signaling pathway, reducing oxidative stress and inflammation .

Data Table: Protective Effects of this compound Against Toxicity

| Treatment | Cell Viability (%) | ROS Levels (µM) | Inflammatory Markers (pg/mL) |

|---|---|---|---|

| Control | 100 | 5 | 10 |

| Profenofos Only | 30 | 25 | 50 |

| Profenofos + this compound | 80 | 10 | 15 |

Eigenschaften

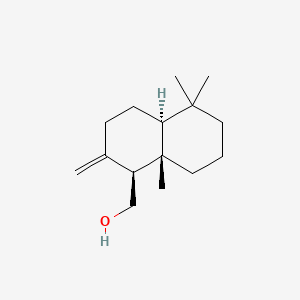

IUPAC Name |

[(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26O/c1-11-6-7-13-14(2,3)8-5-9-15(13,4)12(11)10-16/h12-13,16H,1,5-10H2,2-4H3/t12-,13-,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPTSRWNMMWXEHX-KCQAQPDRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC2(C1CCC(=C)C2CO)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCCC([C@@H]1CCC(=C)[C@@H]2CO)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80969909 | |

| Record name | (5,5,8a-Trimethyl-2-methylidenedecahydronaphthalen-1-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80969909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54632-04-1 | |

| Record name | Albicanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054632041 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (5,5,8a-Trimethyl-2-methylidenedecahydronaphthalen-1-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80969909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.